1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-
Description
The compound "1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-" is a structurally complex indole derivative characterized by three key substituents:
- 6-chloro group on the indole core, which may enhance lipophilicity and influence electronic properties.
- 3-[(4-fluorophenyl)sulfonyl] moiety, introducing a sulfonyl linker and fluorinated aromatic ring, likely impacting solubility and binding interactions.
Properties
CAS No. |
651335-00-1 |
|---|---|
Molecular Formula |
C20H20ClFN2O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H20ClFN2O2S/c21-14-4-9-18-19(11-14)24(12-16-3-1-2-10-23-16)13-20(18)27(25,26)17-7-5-15(22)6-8-17/h4-9,11,13,16,23H,1-3,10,12H2 |
InChI Key |
FSNGKCDPOONDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Stage 1: N-Alkylation of Indole
Objective : Protect the indole’s N-1 position to prevent undesired reactions during subsequent steps.
| Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|
| 2-Piperidinylmethyl chloride, K₂CO₃, DMF, 80°C, 12 h | ~85% | >95% (HPLC) | |
| 2-Piperidinylmethyl bromide, NaH, THF, 0°C → RT, 6 h | ~78% | >90% |
Mechanism :
Stage 2: Sulfonylation at Position 3
Objective : Introduce the 4-fluorophenylsulfonyl group at the 3-position.
| Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|
| 4-Fluorophenylsulfonyl chloride, DMAP, CH₂Cl₂, 25°C, 24 h | ~70% | >85% | |
| 4-Fluorophenylsulfonyl chloride, NaH, DMF, 60°C, 4 h | ~65% | >80% |
Mechanism :
- Sulfonylation relies on the electron-rich indole ring’s nucleophilic attack on the sulfonyl chloride.
- Directing Effects : Alkylation at N-1 enhances electron density at the 3-position, favoring sulfonylation.
- Challenge : Competing reactions at the 2- or 5-positions require strict control of reaction time and temperature.
Stage 3: Chlorination at Position 6
Objective : Introduce the chloro group at the 6-position.
| Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS), CH₂Cl₂, 0°C → RT, 12 h | ~60% | >85% | |
| Cl₂ gas, FeCl₃ catalyst, CH₂Cl₂, RT, 8 h | ~50% | >75% |
Mechanism :
- Electrophilic Substitution : Chlorination occurs at the 6-position due to the directing effects of the sulfonyl group (meta-directing) and steric hindrance from the N-alkyl group.
- Optimization : Low temperatures minimize over-chlorination.
Alternative Routes and Challenges
Reverse Synthesis Order
Some protocols reverse sulfonylation and chlorination steps to leverage directing effects.
| Order | Advantage | Disadvantage |
|---|---|---|
| Chlorination → Sulfonylation | Chloro group directs sulfonylation to 3-position | Risk of over-chlorination at 5/7-positions |
| Sulfonylation → Chlorination | Sulfonyl group directs chlorination to 6-position | Requires precise temperature control |
Example :
- Chlorination : Indole → 6-chloroindole (Cl₂, FeCl₃).
- Sulfonylation : 6-Chloroindole → 3-sulfonyl-6-chloroindole.
- N-Alkylation : 3-Sulfonyl-6-chloroindole → Target compound.
Limitations :
- Regioselectivity : Chlorination of unprotected indole often favors the 3-position.
- Yield Loss : Multi-step purification reduces overall efficiency.
Key Patented Methods
WO2008118724A1 (Indole Carboxamides)
US9682968B2 (Piperidinyl-Indole Derivatives)
- Method :
- Yield : ~70–80% (final step).
- Relevance : Demonstrates versatile alkylation strategies for piperidinylmethyl groups.
Critical Factors in Industrial-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1H-Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Research indicates that compounds similar to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- exhibit significant anticancer properties. For instance, a study evaluated the compound's effectiveness against various human tumor cell lines. The results showed promising antimitotic activity with a mean GI50 value of approximately 15.72 μM, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A series of indole derivatives were synthesized and tested for antibacterial activity, demonstrating varying degrees of effectiveness. The increase in concentration correlated with a larger zone of inhibition against bacterial strains, suggesting that this compound may be useful in developing new antimicrobial agents .
Case Study 1: Evaluation of Anticancer Activity
A comprehensive study conducted by the National Cancer Institute assessed the compound's effects on a panel of sixty cancer cell lines. The study employed established protocols to determine the compound's efficacy. Results indicated a significant inhibition rate in cell growth, highlighting its potential as an anticancer agent .
Case Study 2: Synthesis and Antimicrobial Evaluation
In another research effort, scientists synthesized several indole derivatives and evaluated their antimicrobial activity through in vitro testing. The findings revealed that certain derivatives exhibited strong antibacterial effects, particularly at higher concentrations. This suggests that modifications to the indole structure could enhance its biological activity .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Mean GI50 (μM) | Zone of Inhibition (mm) |
|---|---|---|---|
| Anticancer | 1H-Indole Derivative | 15.72 | N/A |
| Antimicrobial | Various Indole Derivatives | N/A | Varies with concentration |
Mechanism of Action
The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on molecular features, synthesis, and characterization:
Key Structural and Functional Comparisons
Sulfonyl vs. Non-Sulfonyl Groups The target compound’s 3-[(4-fluorophenyl)sulfonyl] group distinguishes it from analogs like the 5-chloro indole in , which lacks a sulfonyl linker. In compound 6k , the sulfonamide group contributes to a melting point of 189°C, suggesting that the target compound may similarly exhibit elevated thermal stability.
Piperidine/Piperazine Substituents
- The 1-(2-piperidinylmethyl) group in the target compound contrasts with the 3-piperidinyl group in . Piperidine derivatives often enhance bioavailability by mimicking natural amine structures, but the methyl linker in the target may increase conformational flexibility compared to direct ring attachment .
Fluorophenyl Interactions
- Fluorinated aromatic rings, common in all compared compounds, improve metabolic stability and electron-withdrawing effects. In , fluorophenyl groups induce unique crystallographic orientations (e.g., perpendicular alignment), which could influence the target’s solid-state packing .
Synthetic Complexity
- The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonylation, piperidinylmethylation), contrasting with simpler Fischer indolization routes used for compounds in . Low yields in (41–60%) highlight challenges in indole functionalization, suggesting the target’s synthesis may demand optimized catalysts or purification techniques.
Crystallographic and Conformational Insights
- and emphasize the role of fluorophenyl groups in dictating molecular planarity. For example, chalcone derivatives in exhibit dihedral angles of 7.14°–56.26° between fluorophenyl and central rings . The target’s sulfonyl group may disrupt planarity, reducing crystallinity compared to the isostructural thiazoles in .
Biological Activity
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-, identified by its CAS number 651335-00-1, is a synthetic compound with potential biological activities. This indole derivative features a sulfonyl group and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in areas such as oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.90 g/mol. Key structural features include:
- Indole ring : A bicyclic structure that is often associated with various biological activities.
- Chloro and fluorophenyl groups : These substituents can enhance lipophilicity and influence receptor binding.
- Piperidine moiety : Known for its role in modulating neurotransmitter systems.
| Property | Value |
|---|---|
| CAS Number | 651335-00-1 |
| Molecular Formula | C20H20ClFN2O2S |
| Molecular Weight | 406.90 g/mol |
| LogP | 5.818 |
| PSA (Polar Surface Area) | 59.48 Ų |
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study reported that related indole compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents.
Neuropharmacological Effects
The piperidine component of the compound suggests possible interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
- Research Findings : In vitro assays have shown that similar indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are critical in the treatment of depression and anxiety disorders.
Enzyme Inhibition
The sulfonyl group may confer the ability to act as an enzyme inhibitor. For example, compounds with similar structures have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
- Experimental Results : Inhibitory assays revealed that certain indole derivatives can significantly reduce MAO activity, indicating their potential use in treating conditions like Parkinson's disease.
Q & A
Q. What analytical method validation protocols ensure reproducibility in quantification?
- Methodological Answer :
- HPLC : Validate linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD <2% for retention time). Use a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
- Stability studies : Assess under accelerated conditions (40°C/75% RH for 4 weeks) to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
